molecular formula C18H19ClN4O2S B12404630 Thrombin inhibitor 6

Thrombin inhibitor 6

Cat. No.: B12404630
M. Wt: 390.9 g/mol
InChI Key: IELDEMOVCFANHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thrombin Inhibitor 6 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, leading to clot formation. Inhibiting thrombin is essential for preventing and treating thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and myocardial infarction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thrombin Inhibitor 6 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides. This intermediate is then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Thrombin Inhibitor 6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially enhancing its inhibitory activity and pharmacokinetic properties .

Scientific Research Applications

Thrombin Inhibitor 6 has a wide range of scientific research applications:

Mechanism of Action

Thrombin Inhibitor 6 exerts its effects by directly binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing clot formation. The compound also inhibits thrombin-catalyzed activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation .

Comparison with Similar Compounds

Uniqueness of Thrombin Inhibitor 6: this compound is unique due to its specific molecular structure, which allows for high-affinity binding to thrombin’s active site. This results in potent inhibition of thrombin activity with minimal off-target effects. Additionally, its synthetic route allows for modifications that can enhance its pharmacokinetic properties and therapeutic potential .

Properties

Molecular Formula

C18H19ClN4O2S

Molecular Weight

390.9 g/mol

IUPAC Name

3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(2,2-dimethylpropanoyl)pyrazol-3-yl]-1H-pyridin-2-one

InChI

InChI=1S/C18H19ClN4O2S/c1-18(2,3)17(25)23-15(21-10-11-6-7-14(19)26-11)9-13(22-23)12-5-4-8-20-16(12)24/h4-9,21H,10H2,1-3H3,(H,20,24)

InChI Key

IELDEMOVCFANHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C(=CC(=N1)C2=CC=CNC2=O)NCC3=CC=C(S3)Cl

Origin of Product

United States

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